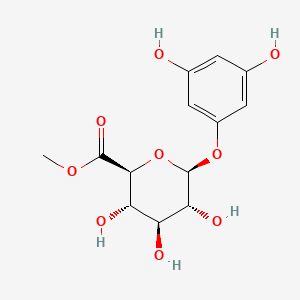![molecular formula C18H14ClNO3 B13851916 2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde CAS No. 1180526-41-3](/img/structure/B13851916.png)
2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium carbonate in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-3-methanol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological pathways involving quinoline derivatives.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives like 2-chloroquinoline-3-carbaldehyde and 6-methoxyquinoline-3-carbaldehyde. Compared to these, 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde offers unique properties due to the presence of the 4-methoxyphenylmethoxy group, which can enhance its biological activity and specificity .
Eigenschaften
CAS-Nummer |
1180526-41-3 |
|---|---|
Molekularformel |
C18H14ClNO3 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-10H,11H2,1H3 |
InChI-Schlüssel |
KKXALDMALFRENU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)







